DPP-4 Enzymatic Potency Comparison
Anagliptin exhibits a DPP-4 inhibitory IC50 of 3.8 nM, positioning it among the more potent gliptins in the class. Sitagliptin demonstrates an IC50 of approximately 18-19 nM, vildagliptin approximately 62 nM, and alogliptin approximately 7 nM [1]. Anagliptin is approximately 4.7-fold more potent than sitagliptin and 16-fold more potent than vildagliptin in direct enzymatic inhibition assays [2]. This enhanced potency may translate to lower required molar doses to achieve equivalent DPP-4 inhibition in experimental systems [3].
| Evidence Dimension | DPP-4 enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 3.8 nM |
| Comparator Or Baseline | Sitagliptin: 18-19 nM; Vildagliptin: 62 nM; Alogliptin: 7 nM |
| Quantified Difference | Anagliptin 4.7× more potent than sitagliptin; 16× more potent than vildagliptin |
| Conditions | Recombinant human DPP-4 enzyme assay; in vitro biochemical system |
Why This Matters
Higher enzymatic potency may reduce the compound quantity required per experiment, potentially lowering procurement costs for long-term research programs and enabling lower dosing in preclinical models.
- [1] ScienceDirect. Anagliptin (SK-0403). In: Comprehensive Medicinal Chemistry III. 2017. Section 7.14.5.1.2.4. View Source
- [2] Chen XW, He ZX, Zhou ZW, et al. Clinical pharmacology of dipeptidyl peptidase 4 inhibitors indicated for the treatment of type 2 diabetes mellitus. Clin Pharmacokinet. 2016. Table of comparative IC50 values. View Source
- [3] Yamashita S, et al. Discovery and pharmacological characterization of anagliptin hydrochloride salt as a potent and selective DPP-IV inhibitor. Bioorg Med Chem. 2011;19(23):7221-7227. View Source
